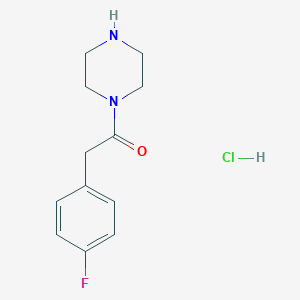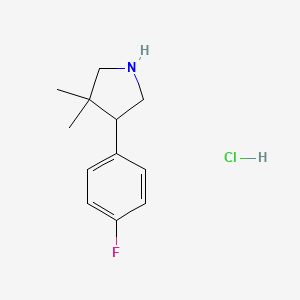![molecular formula C7H4F3LiN2O2 B13521229 Lithium(1+)2-[6-(trifluoromethyl)pyrazin-2-yl]acetate](/img/structure/B13521229.png)
Lithium(1+)2-[6-(trifluoromethyl)pyrazin-2-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+)2-[6-(trifluoromethyl)pyrazin-2-yl]acetate is a novel chemical compound that has garnered significant attention in various scientific fields due to its unique physical, chemical, and biological properties. The compound is characterized by the presence of a trifluoromethyl group attached to a pyrazine ring, which imparts distinct reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+)2-[6-(trifluoromethyl)pyrazin-2-yl]acetate typically involves the reaction of 6-(trifluoromethyl)pyrazine-2-carboxylic acid with lithium hydroxide. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure high yield and purity. The product is then isolated and purified through crystallization or other suitable methods .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
Lithium(1+)2-[6-(trifluoromethyl)pyrazin-2-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
Lithium(1+)2-[6-(trifluoromethyl)pyrazin-2-yl]acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and coatings.
作用機序
The mechanism of action of Lithium(1+)2-[6-(trifluoromethyl)pyrazin-2-yl]acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
- Lithium(1+)2-[3-(trifluoromethyl)pyridin-2-yl]acetate
- Lithium(1+)2-[5-(trifluoromethyl)pyrazin-2-yl]acetate
Uniqueness
Lithium(1+)2-[6-(trifluoromethyl)pyrazin-2-yl]acetate is unique due to its specific trifluoromethyl substitution pattern on the pyrazine ring. This structural feature imparts distinct reactivity and stability compared to other similar compounds, making it valuable for various applications .
特性
分子式 |
C7H4F3LiN2O2 |
|---|---|
分子量 |
212.1 g/mol |
IUPAC名 |
lithium;2-[6-(trifluoromethyl)pyrazin-2-yl]acetate |
InChI |
InChI=1S/C7H5F3N2O2.Li/c8-7(9,10)5-3-11-2-4(12-5)1-6(13)14;/h2-3H,1H2,(H,13,14);/q;+1/p-1 |
InChIキー |
KVUVYLYHDQCCSU-UHFFFAOYSA-M |
正規SMILES |
[Li+].C1=C(N=C(C=N1)C(F)(F)F)CC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{3-Benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonan-1-yl}methanol](/img/structure/B13521164.png)
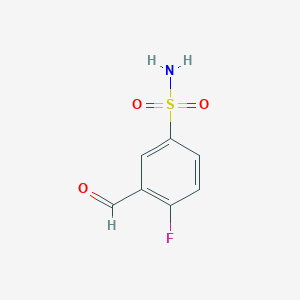

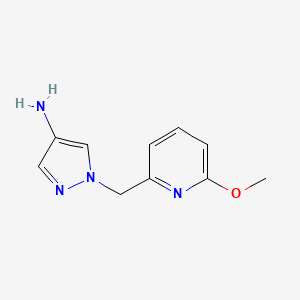
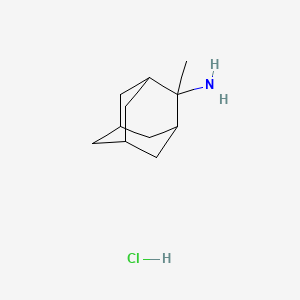
![2-{1-[(Tert-butoxy)carbonyl]-3-(1,2-oxazol-3-yl)azetidin-3-yl}aceticacid](/img/structure/B13521196.png)
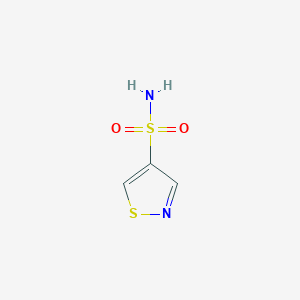
![7-Methoxy-4-azaspiro[2.5]octane hydrochloride](/img/structure/B13521209.png)

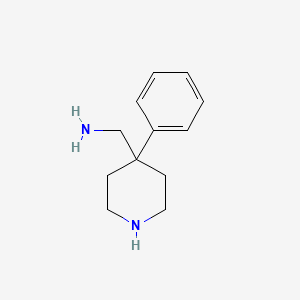
![2-Azabicyclo[2.1.1]hexan-4-ol](/img/structure/B13521232.png)
